6-Chloro-7-deazapurine-beta-D-riboside is a compound that belongs to the family of 7-deazapurine ribonucleosides, which are analogues of purine nucleosides. These compounds have been extensively studied due to their potential biological activities, including antitumor, antiviral, and antimicrobial properties. The interest in these molecules stems from their ability to interfere with various biochemical pathways, particularly those involving nucleic acids, making them promising candidates for therapeutic applications12345.
Glycosylation of 6-chloro-7-deazapurine: This approach involves the coupling of a protected sugar moiety, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with 6-chloro-7-deazapurine. This reaction is often facilitated by catalysts like silyl triflates and requires careful optimization of reaction conditions to achieve regioselectivity and stereoselectivity at the desired N9 position of the 7-deazapurine base [, ].
Nucleobase-anion glycosylation: This method utilizes the nucleophilic attack of the 6-chloro-7-deazapurine anion, generated using a strong base, onto a protected sugar moiety containing a leaving group. This approach offers advantages in terms of shorter reaction times and higher yields [, ].
Amination: Reaction with ammonia or amines leads to the formation of 6-amino-7-deazapurine ribonucleosides, important intermediates in synthesizing various biologically active molecules [, , , ].
Hydroxylation: Treatment with sodium hydroxide can replace the chlorine atom with a hydroxyl group, yielding the corresponding 6-hydroxy-7-deazapurine ribonucleoside [].
Thiolation: Reaction with thiourea introduces a sulfur atom at the 6-position, leading to the formation of 6-thio-7-deazapurine ribonucleosides [].
Palladium-catalyzed cross-coupling: The 6-chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl substituents at the 6-position [, , ].
The mechanism of action of 6-chloro-7-deazapurine-beta-D-riboside and its analogues involves the inhibition of key enzymes and interference with nucleic acid synthesis. Some derivatives have been found to inhibit adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism. Inhibition of ADA can potentiate the antitumor activity of other compounds, such as ara-A, by increasing their concentration in the cell1. Additionally, certain 7-deazapurine ribonucleosides have been shown to inhibit adenosine kinase in Mycobacterium tuberculosis, which is essential for the salvage pathway of adenosine monophosphate synthesis, although the antimycobacterial activity was moderate4. Furthermore, these compounds can be phosphorylated intracellularly to their mono- and tri-phosphate forms, which can then interfere with RNA synthesis, leading to cytostatic effects5.
Several 7-deazapurine ribonucleosides have demonstrated significant in vitro antitumor activity against various cancer cell lines. The cytostatic effects are attributed to the inhibition of RNA synthesis, which is a critical process for rapidly dividing cancer cells. Some compounds have shown nanomolar growth inhibition concentration (GIC 50) values, comparable to known chemotherapeutic agents. Preliminary in vivo studies have also indicated potential antitumor activity, with one compound extending the survival of mice bearing leukemia5.
The antiviral properties of 7-deazapurine ribonucleosides have been evaluated, with certain analogues showing potent inhibition of viruses such as poliovirus and dengue virus. These compounds can act as substrates for viral RNA-dependent RNA polymerases, leading to the incorporation of the nucleoside analogue into viral RNA, which can mimic both ATP and GTP, ultimately inhibiting viral replication3.
In addition to antitumor and antiviral activities, 7-deazapurine ribonucleosides have been investigated for their antimicrobial effects. Although the antimycobacterial activities against M. tuberculosis were only moderate, the selective inhibition of the bacterial adenosine kinase without affecting the human counterpart suggests a potential for selective toxicity and a therapeutic window for treating infections4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7